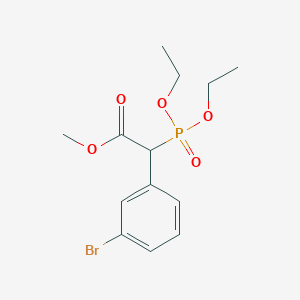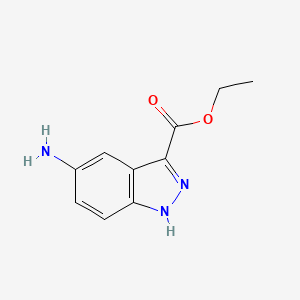
Clorhidrato de 2,4-dimetilbenzamidina
Descripción general
Descripción
2,4-Dimethyl-benzamidine hydrochloride is a chemical compound that belongs to the class of amidines. It is characterized by the presence of two methyl groups attached to the benzene ring at the 2 and 4 positions, and an amidine group (-C(=NH)NH2) attached to the benzene ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water. This compound is used in various scientific research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
2,4-Dimethyl-benzamidine hydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
Target of Action
The primary targets of 2,4-Dimethyl-benzamidine hydrochloride are enzymes such as Kallikrein-1, Urokinase-type plasminogen activator, Trypsin-1, Casein kinase II subunit alpha, and others . These enzymes play crucial roles in various biological processes, including inflammation, coagulation, and cell signaling .
Mode of Action
2,4-Dimethyl-benzamidine hydrochloride interacts with its targets by binding to the active sites of these enzymes, thereby inhibiting their activity . This interaction results in the modulation of the enzymes’ functions and leads to changes in the biochemical processes they are involved in .
Biochemical Pathways
The action of 2,4-Dimethyl-benzamidine hydrochloride affects several biochemical pathways. By inhibiting the activity of key enzymes, it can disrupt processes such as inflammation and coagulation . The downstream effects of this disruption can include reduced inflammation and altered blood clotting .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound, determining how much of the drug reaches the target site and how long it remains active in the body .
Result of Action
The molecular and cellular effects of 2,4-Dimethyl-benzamidine hydrochloride’s action include the inhibition of enzyme activity and the disruption of biochemical processes . This can lead to observable effects such as reduced inflammation in the case of inflammatory conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Dimethyl-benzamidine hydrochloride. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and how stable it remains over time .
Análisis Bioquímico
Biochemical Properties
Benzamidine derivatives, a class of compounds to which 2,4-Dimethyl-benzamidine hydrochloride belongs, have been reported to play significant roles as therapeutic agents . They are known to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Benzamidine, a related compound, is used to treat painful and inflammatory conditions of the oral cavity, such as infections and gingivitis . This suggests that 2,4-Dimethyl-benzamidine hydrochloride may also have effects on cellular processes.
Molecular Mechanism
Benzimidazole derivatives, which are structurally similar, have been studied extensively for their biological activities . These compounds are known to interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound should be stored at temperatures between 0-8°C to maintain its stability .
Metabolic Pathways
Benzimidazole derivatives are known to interact with various enzymes and cofactors, suggesting that 2,4-Dimethyl-benzamidine hydrochloride may also be involved in certain metabolic pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-benzamidine hydrochloride typically involves the reaction of 2,4-dimethylbenzonitrile with ammonia or an amine in the presence of a catalyst. The reaction is usually carried out under mild conditions, such as room temperature or slightly elevated temperatures, to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of 2,4-Dimethyl-benzamidine hydrochloride may involve a multi-step process that includes the nitration of toluene to form 2,4-dimethylnitrobenzene, followed by reduction to 2,4-dimethylaniline, and subsequent conversion to 2,4-dimethylbenzonitrile. The final step involves the reaction with ammonia or an amine to form the amidine, which is then converted to the hydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dimethyl-benzamidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the amidine group to an amine.
Substitution: The methyl groups on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used under controlled conditions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Comparación Con Compuestos Similares
Benzamidine: A parent compound with similar amidine functionality but without the methyl groups.
2,4-Dimethyl-benzonitrile: A precursor in the synthesis of 2,4-Dimethyl-benzamidine hydrochloride.
2,4-Dimethylaniline: Another related compound used in the synthesis process.
Uniqueness: 2,4-Dimethyl-benzamidine hydrochloride is unique due to the presence of two methyl groups, which can influence its chemical reactivity and interaction with biological targets. These structural modifications can enhance its solubility, stability, and specificity in various applications compared to its analogs.
Propiedades
IUPAC Name |
2,4-dimethylbenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.ClH/c1-6-3-4-8(9(10)11)7(2)5-6;/h3-5H,1-2H3,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJGQUCLSMWYHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=N)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(Trifluoromethoxy)methyl]benzoic acid](/img/structure/B1423756.png)




![5-(methoxymethyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1423768.png)
![2-(dimethylamino)-3-(4-methoxyphenyl)-3H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B1423769.png)

![4-(5,6-dimethyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)benzoic acid](/img/structure/B1423772.png)

